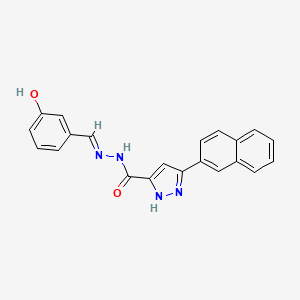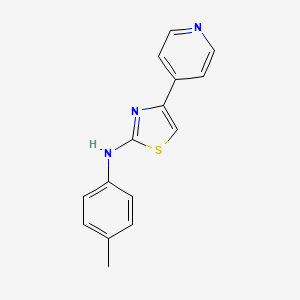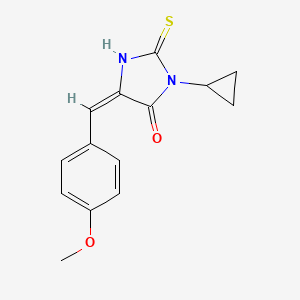![molecular formula C16H16N2O2S B5551145 5-(4-methoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5551145.png)
5-(4-methoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives, including the compound , typically involves multi-step chemical processes. These processes may include the aza-Wittig reaction of iminophosphorane with aromatic isocyanates to give carbodiimide, followed by subsequent reactions with various amines, phenols, or alcohols in the presence of catalytic amounts of sodium ethoxide or solid potassium carbonate to achieve high yields (Chen, Nie, & Ding, 2009). The efficiency and specificity of these synthetic routes allow for the precise modification of the thienopyrimidinone core, tailoring its physical and chemical properties for specific applications.
Molecular Structure Analysis
The molecular structure of thienopyrimidinones, including 5-(4-methoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one, is characterized by X-ray diffraction techniques. These studies reveal the planar nature of the pyrimidine rings and the spatial arrangement of substituents, which significantly influence the compound's reactivity and interaction with biological targets. The detailed molecular geometry, including bond lengths and angles, provides insight into the electronic structure and potential reactivity of the compound (Gluziński, Grochowski, Krajewski, & Pupek, 1991).
Chemical Reactions and Properties
Thienopyrimidinones undergo various chemical reactions, including electrophilic substitution, nucleophilic addition, and cycloaddition reactions, depending on the functional groups present and reaction conditions. The presence of electron-donating or withdrawing groups on the thienopyrimidinone core affects its reactivity. These reactions are crucial for further modifying the compound, introducing new functional groups, or incorporating the molecule into larger, more complex structures (Zh., Bozorov, Ortikov, Bobakulov, Abdullayev, Yili, & Aisa, 2013).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystalline structure, are determined by its molecular structure. These properties are essential for understanding the compound's behavior in different solvents, its stability under various conditions, and its suitability for incorporation into pharmaceutical formulations or chemical reactions.
Chemical Properties Analysis
The chemical properties of thienopyrimidinones are influenced by the electronic nature of the thienopyrimidinone core and the substituents attached to it. These compounds typically exhibit a range of biological activities, including antimicrobial and anticancer properties, due to their ability to interact with biological molecules. The specific activities depend on the structure-activity relationship, which can be tailored through chemical synthesis (Vlasov, Kovalenko, Shynkarenko, Krolenko, & Vlasov, 2018).
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
A study by Onyeachu et al. (2019) explored the corrosion inhibition properties of a pyrimidine-based compound, closely related to the one , for steel in aggressive brine solutions typical of oilfield environments. The compound showed significant corrosion inhibition efficiency, attributed to its adsorption on steel surfaces which reduces pitting corrosion. The research highlights the potential of such compounds in protecting oil and gas infrastructure from corrosion-induced failures (Onyeachu, Quraishi, Obot, & Haque, 2019).
Antimicrobial and Antifungal Applications
Jafar et al. (2017) synthesized derivatives containing the methoxyphenyl pyrimidin amine structure, showing promising antifungal effects against Aspergillus species. This suggests potential applications in developing new antifungal agents to combat fungal infections, highlighting the compound's significance in pharmaceutical research (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).
Anticancer Research
Vlasov et al. (2018) reported on the synthesis of 3-(4-arylthieno[2,3-d]pyrimidin-2-yl)-2H-chromen-2-ones, demonstrating higher antimicrobial activity against Staphylococcus aureus compared to streptomycin. This study indicates a broader interest in pyrimidinone derivatives for their potential in antimicrobial and possibly anticancer therapies, given the known overlap between compounds with antimicrobial activity and those with possible anticancer applications (Vlasov, Kovalenko, Shynkarenko, Krolenko, & Vlasov, 2018).
Antiplatelet and Analgesic Agents
Bruno et al. (2004) synthesized new derivatives of 5H-[1]benzopyrano[4,3-d]pyrimidines, which showed significant antiplatelet and analgesic effects. These findings underscore the versatility of pyrimidine derivatives in medical research, particularly in developing treatments for conditions related to platelet aggregation and pain management (Bruno, Brullo, Schenone, Bondavalli, Ranise, Tognolini, Ballabeni, & Barocelli, 2004).
Eigenschaften
IUPAC Name |
5-(4-methoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-3-8-18-10-17-15-14(16(18)19)13(9-21-15)11-4-6-12(20-2)7-5-11/h4-7,9-10H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXIKRNAPJEFID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C(C1=O)C(=CS2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641460 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(cyclopentylamino)carbonyl]benzamide](/img/structure/B5551065.png)




![N-(2-methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5551095.png)

![N-{rel-(3R,4S)-1-[2-(methylsulfonyl)ethyl]-4-propyl-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5551121.png)
![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5551126.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(8-quinolinylmethylene)acetohydrazide](/img/structure/B5551146.png)
![1-tert-butyl-5-oxo-N-{2-[4-(trifluoromethyl)phenyl]ethyl}-3-pyrrolidinecarboxamide](/img/structure/B5551151.png)
![3-{[4-(3-pyridinylmethyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5551159.png)
